3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one
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Overview
Description
3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one is a complex organic compound that features a piperazinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one typically involves multiple steps, including the formation of the piperazinone ring and the introduction of the azepane and methoxy-dimethylphenyl groups. Common synthetic routes may involve:
Formation of Piperazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Azepane Group: This step may involve nucleophilic substitution reactions where an azepane derivative is introduced.
Attachment of Methoxy-Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Research: The compound may be used to study receptor-ligand interactions, enzyme inhibition, or other biochemical pathways.
Industrial Applications: It can be utilized in the synthesis of more complex molecules or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Piperidin-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one
- 3-[2-(Morpholin-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one
Uniqueness
Compared to similar compounds, 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one may exhibit unique pharmacological properties due to the presence of the azepane group, which can influence its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-16-17(2)20(28-3)9-8-18(16)15-25-13-10-23-22(27)19(25)14-21(26)24-11-6-4-5-7-12-24/h8-9,19H,4-7,10-15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQMRAWDTWJXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNC(=O)C2CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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